1-(1-Propylpiperidin-3-yl)ethan-1-ol
Description
1-(1-Propylpiperidin-3-yl)ethan-1-ol is a secondary alcohol featuring a piperidine ring substituted with a propyl group at the nitrogen atom and a hydroxyl-bearing ethyl chain at the 3-position.
Properties
IUPAC Name |
1-(1-propylpiperidin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h9-10,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWRCNCPOBBLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Propylpiperidin-3-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with propylating agents under controlled conditions. One common method includes the alkylation of piperidine with propyl bromide, followed by the reduction of the resulting intermediate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Propylpiperidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(1-Propylpiperidin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Propylpiperidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The propyl group in the target compound likely increases lipophilicity compared to aromatic substituents (e.g., pyrimidine or phenyl groups), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Stability: Piperidine derivatives with electron-withdrawing groups (e.g., chlorine in ) may exhibit lower stability under basic conditions, whereas amino groups (as in ) could improve solubility via protonation.
Spectroscopic Data
NMR profiles of similar ethan-1-ol derivatives (Table 2) reveal substituent-dependent shifts:
Key Observations :
- Hydroxyl protons in ethan-1-ol derivatives typically resonate between δ 1.46–4.86 ppm, with aromatic protons showing upfield/downfield shifts depending on substituent electronegativity .
- The absence of reported data for the target compound underscores the need for further spectroscopic characterization.
Biological Activity
Overview
1-(1-Propylpiperidin-3-yl)ethan-1-ol, also known as RYB13024, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its effects on various neurotransmitter receptors and its implications in pain management and neurological disorders.
- Molecular Formula : C11H17NO
- Molecular Weight : 181.26 g/mol
- Structure : The compound features a piperidine ring, which is significant in its interactions with biological targets.
Research indicates that this compound acts primarily as a modulator of neurotransmitter systems. It has been shown to interact with several receptor types, including:
- Histamine H3 Receptors : Involved in the regulation of neurotransmitter release.
- Sigma-1 Receptors : Associated with neuroprotective effects and modulation of pain pathways.
Analgesic Properties
A study demonstrated that compounds similar to this compound exhibited significant analgesic activity in both nociceptive and neuropathic pain models. The novel mechanism of action suggests that these compounds may provide relief from chronic pain conditions without the side effects typically associated with opioid analgesics .
Neuroprotective Effects
The interaction of this compound with sigma receptors suggests potential neuroprotective properties. Sigma receptors play a crucial role in cellular stress responses, and their modulation can lead to enhanced neuronal survival under pathological conditions .
Case Studies and Experimental Data
In experimental setups, the compound was evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Notably:
- Absorption : High gastrointestinal absorption was observed.
- Distribution : The compound is capable of crossing the blood-brain barrier (BBB), facilitating central nervous system effects.
Table 1 summarizes the pharmacokinetic profile of this compound:
| Parameter | Value |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Penetration | Yes |
| Metabolism | Non-substrate for P-glycoprotein |
| Excretion | Urinary |
Comparative Studies
Comparative studies with similar compounds have highlighted the unique properties of this compound. For instance, while other piperidine derivatives may show similar receptor affinity, the specific combination of structural elements in this compound contributes to its distinct pharmacological profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
